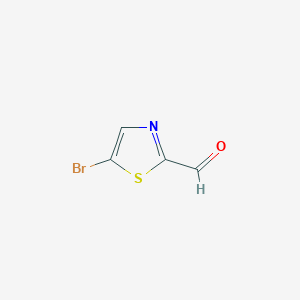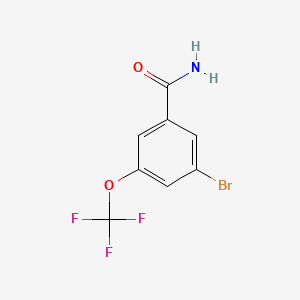
3-Bromo-5-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(trifluoromethoxy)benzamide is a white crystalline powder with the molecular formula C8H5BrF3NO2 and a molecular weight of 284.03 g/mol. This compound is a derivative of 3,5-dibromo-4-(trifluoromethoxy)benzoic acid and is widely used in various research projects due to its unique properties. It has a melting point of 144-146°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(trifluoromethoxy)benzamide typically involves the bromination of 5-(trifluoromethoxy)benzoic acid followed by amidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: Various substituted benzamides.
Oxidation Products: Corresponding benzoic acids.
Reduction Products: Corresponding anilines.
Scientific Research Applications
3-Bromo-5-(trifluoromethoxy)benzamide is utilized in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound in drug discovery for its unique pharmacophore.
Industry: In the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets. The bromine atom can participate in halogen bonding, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to desired biological effects .
Comparison with Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzamide
- 3-Bromo-5-(trifluoromethoxy)benzoic acid
- 3,5-Dibromo-4-(trifluoromethoxy)benzoic acid
Comparison: 3-Bromo-5-(trifluoromethoxy)benzamide is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct chemical and biological properties. Compared to 3-Bromo-5-(trifluoromethyl)benzamide, the trifluoromethoxy group provides increased electron-withdrawing effects, enhancing its reactivity and binding affinity. The presence of the amide group differentiates it from 3-Bromo-5-(trifluoromethoxy)benzoic acid, offering additional hydrogen bonding capabilities .
Properties
IUPAC Name |
3-bromo-5-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHJYRPSTBFOOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294169.png)
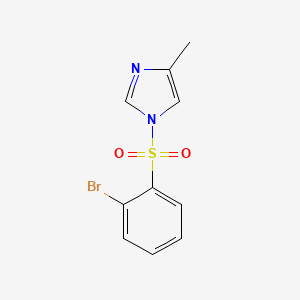
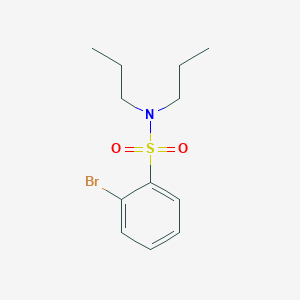

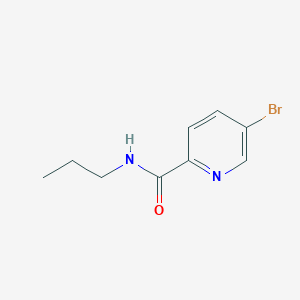
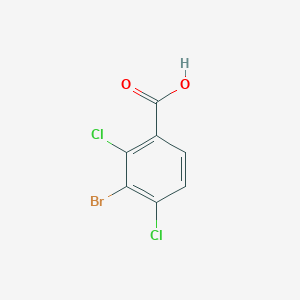
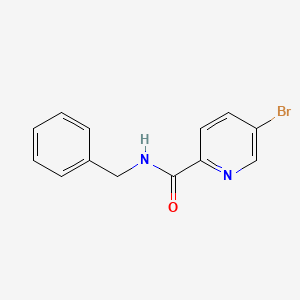
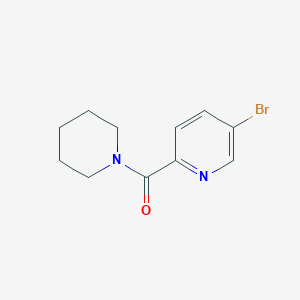
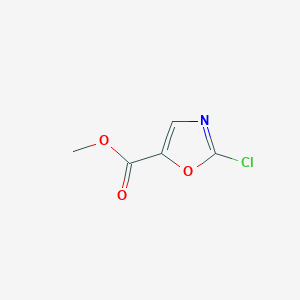
![6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1294182.png)
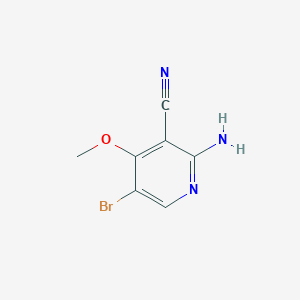
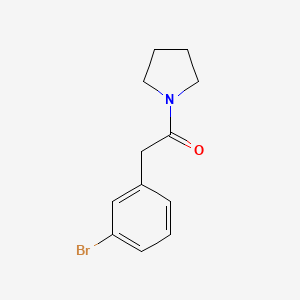
![1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1294186.png)
